Cas no 1034566-16-9 (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid)

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid is a specialized boronic acid derivative used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex indole-based compounds. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The trifluoromethyl substituent at the 5-position introduces electron-withdrawing properties, influencing reactivity and improving metabolic stability in pharmaceutical applications. The boronic acid moiety enables efficient palladium-catalyzed coupling with aryl or vinyl halides, making it valuable in medicinal chemistry and materials science. This compound is particularly useful for constructing functionalized indoles with precise control over substitution patterns.
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid structure
1034566-16-9 structure
Product Name:1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid
CAS No:1034566-16-9
MF:C14H15BF3NO5
MW:345.078814744949
MDL:MFCD11109337
CID:831062
Update Time:2026-04-29

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-AMINOTETRAHYDROPYRAN-4-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE
    • [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
    • 1-(tert-butoxycarbonyl)-5-(trifluoromethoxy)indole-2-boronic acid
    • 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid
    • 1-(tert-butoxycarbonyl)-5-(trifluoromethoxy)indol-2-ylboronic acid
    • 1H-Indole-1-carboxylic acid,2-borono-5-(trifluoromethoxy)-,1-(1,1-dimethylethyl)ester
    • 1-BOC-5-(TRIFLUOROMETHOXY)INDOLE-2-BORONIC ACID
    • N-Boc-2-borono-5-(trifluoromethoxy)-1H-Indole-1-carboxylic acid
    • MDL: MFCD11109337
    • Inchi: InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
    • InChI Key: NXJYBHYZMYXEJG-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C2=CC=C(C=C2C=C1B(O)O)OC(F)(F)F

Computed Properties

  • Exact Mass: 345.10000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 80.92000
  • LogP: 2.00290

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1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1034566-16-9)1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid
Order Number:A930247
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:00
Price ($):3493.0
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Additional information on 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid

Recent Advances in the Application of 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid (CAS: 1034566-16-9) in Chemical Biology and Drug Discovery

The boronic acid functional group has emerged as a versatile handle in medicinal chemistry, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Among these compounds, 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid (CAS: 1034566-16-9) has gained significant attention in recent years due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings regarding this specialized boronic acid derivative and its role in advancing chemical biology research.

Recent studies have highlighted the compound's utility as a building block for the synthesis of complex indole-containing molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations, while the trifluoromethyl group enhances both lipophilicity and metabolic stability of resulting drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this boronic acid into novel kinase inhibitors targeting cancer pathways, showing improved selectivity profiles compared to previous generations of inhibitors.

In the field of proteolysis-targeting chimeras (PROTACs), researchers have utilized 1034566-16-9 as a critical linker component. The boronic acid moiety enables efficient conjugation to various warhead molecules while maintaining the necessary geometry for effective protein degradation. A recent Nature Chemical Biology publication (2024) detailed its use in developing next-generation BTK degraders with enhanced pharmacokinetic properties, achieving >90% target protein degradation at nanomolar concentrations in preclinical models.

The compound's unique electronic properties have also enabled breakthroughs in PET tracer development. The trifluoromethyl group provides an ideal handle for 18F labeling, while the boronic acid functionality allows for rapid conjugation to targeting vectors. A 2024 ACS Medicinal Chemistry Letters report described its incorporation into novel amyloid imaging agents with improved blood-brain barrier penetration and binding specificity for β-amyloid plaques.

From a synthetic chemistry perspective, recent optimization of the preparation method for 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid has significantly improved yields (from 45% to 78%) through careful control of lithiation conditions and boron reagent selection, as detailed in a 2023 Organic Process Research & Development publication. These process improvements have made the compound more accessible for broader research applications while maintaining high purity standards required for pharmaceutical development.

Ongoing research continues to explore new applications for this versatile building block. Current clinical-stage compounds derived from 1034566-16-9 include candidates for inflammatory diseases and oncology indications, with two molecules currently in Phase I trials. The unique combination of the indole scaffold, boronic acid functionality, and trifluoromethyl group provides a privileged structure that appears particularly suited for targeting protein-protein interactions, an area of growing importance in drug discovery.

Future directions for research with this compound include exploration of its use in covalent inhibitor design (taking advantage of the boronic acid's reversible binding properties) and further development as a scaffold for bifunctional molecules in targeted protein degradation. The compound's demonstrated versatility suggests it will remain an important tool in medicinal chemistry for the foreseeable future, particularly as the field continues to emphasize the development of targeted, selective therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1034566-16-9)1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid
A930247
Purity:99%
Quantity:10g
Price ($):3493.0
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